

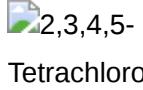
Literature review of tetrachloropyridine isomers in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

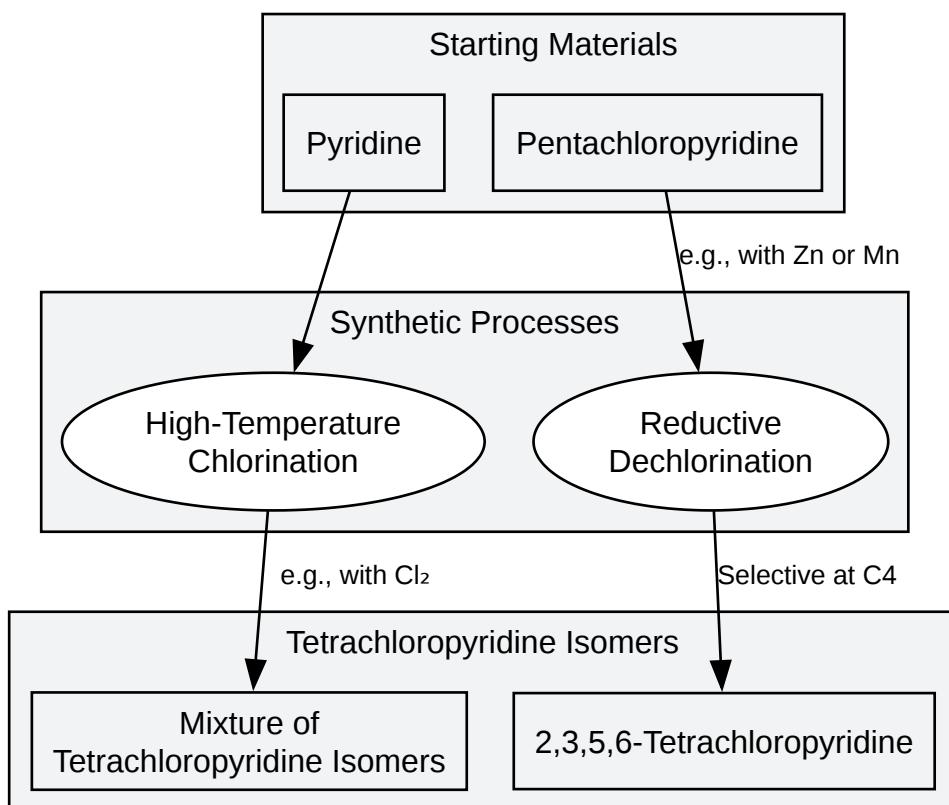
Compound Name: **2,3,4,6-Tetrachloropyridine**

Cat. No.: **B080340**


[Get Quote](#)

An Essential Guide to Tetrachloropyridine Isomers in Organic Synthesis

Tetrachloropyridine isomers serve as pivotal building blocks in organic synthesis, providing a versatile scaffold for the development of complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of four chlorine atoms on the pyridine ring creates a unique electronic landscape, rendering these compounds susceptible to a variety of chemical transformations. This guide offers a comparative analysis of the three primary isomers—2,3,4,5-tetrachloropyridine, **2,3,4,6-tetrachloropyridine**, and 2,3,5,6-tetrachloropyridine—focusing on their synthesis, physical properties, and reactivity in key synthetic reactions.


Physical and Chemical Properties: A Comparative Overview

The physical properties of the tetrachloropyridine isomers vary significantly, influencing their handling, solubility, and reaction kinetics. The symmetrical 2,3,5,6-isomer is a high-melting solid, whereas the less symmetrical isomers have considerably lower melting points.

Property	2,3,4,5-Tetrachloropyridine	2,3,4,6-Tetrachloropyridine	2,3,5,6-Tetrachloropyridine
Structure	2,3,4,5-Tetrachloropyridine		
CAS Number	2808-86-8	14121-36-9	2402-79-1
Molecular Formula	C ₅ HCl ₄ N	C ₅ HCl ₄ N	C ₅ HCl ₄ N
Molecular Weight	216.88 g/mol	216.88 g/mol	216.88 g/mol
Melting Point	Not readily available	37.5 - 38 °C	90.5 - 95 °C[1][2][3]
Boiling Point	Not readily available	248.0 - 249.5 °C	250.5 - 252 °C[1][3][4]
Appearance	Data not available	White Crystalline Solid	White Crystalline Solid[1][3]

Synthesis of Tetrachloropyridine Isomers

Tetrachloropyridines are typically synthesized through high-temperature chlorination of pyridine or its derivatives, or by selective dechlorination of pentachloropyridine. The specific isomer obtained often depends on the starting material and reaction conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrachloropyridine | 2402-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. tera.org [tera.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]

- To cite this document: BenchChem. [Literature review of tetrachloropyridine isomers in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080340#literature-review-of-tetrachloropyridine-isomers-in-organic-synthesis\]](https://www.benchchem.com/product/b080340#literature-review-of-tetrachloropyridine-isomers-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com